molecular formula C8H6N2O7 B082224 3,5-Dinitro-4-hydroxyphenylacetic acid CAS No. 10463-37-3

3,5-Dinitro-4-hydroxyphenylacetic acid

Cat. No.: B082224
CAS No.: 10463-37-3
M. Wt: 242.14 g/mol
InChI Key: MLVYQQLUGFSXQH-UHFFFAOYSA-N
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Description

Nitroaromatic compounds, characterized by one or more nitro groups (–NO2) attached to an aromatic ring, are a major group of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgnumberanalytics.com This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic substitution, whereas it deactivates the ring towards electrophilic substitution. wikipedia.org

The synthesis of nitroaromatic compounds is most commonly achieved through nitration, a process that involves the reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid. nih.govnumberanalytics.com This reaction generates the nitronium ion (NO2+), which then attaches to the aromatic ring via electrophilic aromatic substitution. nih.gov These compounds serve as crucial intermediates or final products in numerous sectors, including the manufacturing of dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com The versatile reactivity of the nitro group, particularly its ability to be reduced to an amine group (–NH2), makes nitroaromatics essential building blocks in organic synthesis. numberanalytics.commdpi-res.com

The hydroxyphenylacetic acid moiety is a key structural component in many organic molecules and serves as a valuable intermediate in various synthetic processes. Phenylacetic acid itself is an organic compound with a phenyl group and a carboxylic acid functional group. wikipedia.orgnih.gov Substituted versions, such as 4-Hydroxyphenylacetic acid, are important fine chemical intermediates. chemicalbook.com

This particular moiety is a critical precursor in the pharmaceutical industry for the synthesis of several drugs. sinocurechem.com For instance, 4-Hydroxyphenylacetic acid is an intermediate in the production of the beta-blocker atenolol (B1665814) and 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. chemicalbook.comwikipedia.orgwikipedia.org The presence of the hydroxyl and carboxylic acid groups allows for a range of chemical transformations, making it a versatile building block for more complex molecules. sinocurechem.com Molecules containing the phenylacetic acid structure have been shown to be effective in a variety of medical treatments, highlighting the importance of this chemical scaffold. inventivapharma.com

3,5-Dinitro-4-hydroxyphenylacetic acid, with the CAS number 10463-37-3, is a specialized chemical that combines the structural features of both dinitrophenols and phenylacetic acids. chemicalbook.comcarlroth.comchemspider.com As a research chemical, it is available for laboratory use, typically in purities of 95% or higher. carlroth.com Its structure, featuring two nitro groups on the phenyl ring of 4-hydroxyphenylacetic acid, suggests a compound with distinct chemical properties derived from its constituent parts. The strong electron-withdrawing effects of the two nitro groups are expected to increase the acidity of the phenolic hydroxyl group and influence the reactivity of the entire molecule. This compound serves as a subject for scientific inquiry, likely in the development of new synthetic methodologies or as a specialized building block for creating complex target molecules.

Chemical and Physical Data

The properties of this compound are best understood in the context of its parent and related structures.

Table 1: Properties of this compound

PropertyValue
CAS Number 10463-37-3
Molecular Formula C8H6N2O7
IUPAC Name (4-Hydroxy-3,5-dinitrophenyl)acetic acid
Synonyms Benzeneacetic acid, 4-hydroxy-3,5-dinitro-

Data sourced from ChemicalBook and ChemSpider. chemicalbook.comchemspider.com

Table 2: Comparative Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Phenylacetic acidC8H8O2136.1576-77
4-Hydroxyphenylacetic acidC8H8O3152.149148-151
2,4-Dinitrophenol (B41442)C6H4N2O5184.107115.5

Data sourced from Wikipedia and PubChem. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov

An in-depth examination of the synthetic routes toward this compound reveals a variety of chemical and biological strategies. This article explores established chemical synthesis methods, including direct nitration and functional group interconversions, as well as emerging biocatalytic approaches for producing structurally related analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3,5-dinitrophenyl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYQQLUGFSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146620
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Molecular Weight

242.14 g/mol
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CAS No.

10463-37-3
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dinitro 4 Hydroxyphenylacetic Acid

Chromatographic Separation Techniques for Nitroaromatic Compounds

Chromatographic techniques are paramount for the separation of nitroaromatic compounds from complex mixtures, enabling their subsequent detection and quantification. The choice of method depends on the volatility and polarity of the analytes, as well as the required sensitivity and resolution.

Gas Chromatography-Based Methods (GC-MS, GC-ECD, GC-FID)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable nitroaromatic compounds. bibliotekanauki.pl The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique provides high sensitivity and selectivity. nih.gov Following separation by GC, the analytes are ionized and fragmented, and the resulting mass-to-charge ratios are measured. This allows for both qualitative and quantitative analysis. For nitroaromatic compounds, electron impact (EI) ionization is commonly used, although electron-capture negative ionization (ECNI) can offer enhanced sensitivity and selectivity for these electronegative compounds. nih.gov

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as the nitro groups in 3,5-Dinitro-4-hydroxyphenylacetic acid. researchgate.netfrtr.gov This makes GC-ECD a suitable technique for trace analysis of nitroaromatic compounds in environmental samples. researchgate.net However, the ECD is not as selective as a mass spectrometer, and co-eluting electronegative compounds can cause interference. epa.gov

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a universal detector for organic compounds. While it is robust and has a wide linear range, its sensitivity for nitroaromatic compounds is generally lower than that of the ECD or MS. bibliotekanauki.pl Therefore, GC-FID is more commonly used for the analysis of higher concentrations of these compounds.

Liquid Chromatography-Based Methods (HPLC, UPLC, LC-MS)

Liquid chromatography (LC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including many nitroaromatic compounds and their metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of nitroaromatic compounds. tandfonline.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is the most common mode of separation. Detection is often performed using a UV-Vis detector, as the aromatic ring and nitro groups are strong chromophores.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (sub-2 µm) and higher operating pressures than conventional HPLC. measurlabs.comauroraprosci.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.com UPLC is increasingly being adopted for the high-throughput analysis of nitroaromatic compounds. auroraprosci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS combines the excellent separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. axispharm.com Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar nitroaromatic compounds. LC-MS and its tandem version, LC-MS/MS, are powerful tools for the trace analysis and structural confirmation of these compounds in complex matrices. researchgate.netakjournals.com

Solid-Phase Extraction and Microextraction Techniques

Sample preparation is a crucial step in the analysis of nitroaromatic compounds, particularly at trace levels. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for the preconcentration and cleanup of these analytes from various sample matrices. nih.govdtic.mil

Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a sorbent bed that retains the analytes of interest. dtic.mil The analytes are then eluted with a small volume of a suitable solvent. Various sorbents, such as porous polymers and bonded silicas, have been successfully used for the extraction of nitroaromatic compounds from water and soil samples. dtic.milepa.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition into the stationary phase and are then thermally desorbed into the injector of a gas chromatograph. SPME is a simple, rapid, and sensitive technique for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the structural elucidation and trace analysis of unknown compounds. fda.govnih.gov In the context of this compound and other nitroaromatics, HRMS can be used to:

Determine Elemental Composition: By measuring the exact mass of a molecular ion with high precision, the elemental formula of the compound can be determined. This is a critical step in the identification of unknown nitroaromatic compounds and their transformation products in environmental or biological samples.

Fragment Analysis for Structural Confirmation: HRMS instruments can be used in tandem with fragmentation techniques (MS/MS) to generate high-resolution fragment ion spectra. The accurate mass measurement of fragment ions provides detailed structural information, allowing for the confident identification of isomers and the elucidation of fragmentation pathways. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other fragments can be precisely measured. researchgate.net

Trace Analysis with High Selectivity: The high resolving power of HRMS allows for the separation of analyte ions from matrix interferences with very similar nominal masses. fda.gov This high selectivity is crucial for the reliable quantification of trace levels of nitroaromatic compounds in complex matrices, such as wastewater or biological fluids, without the need for extensive sample cleanup. fda.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed determination of molecular structure. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom in a molecule.

For this compound, ¹H NMR and ¹³C NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals would include those for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environments. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. The carbonyl carbon of the carboxylic acid group will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH8.5 - 9.0120 - 125
Methylene CH₂3.5 - 4.040 - 45
Carboxylic Acid C=O-170 - 175
Aromatic C-OH-150 - 155
Aromatic C-NO₂-145 - 150
Aromatic C-CH₂-130 - 135

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR a powerful tool for functional group identification. For this compound, key vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group and the carboxylic acid hydroxyl group.

C-H stretch: Bands in the 2850-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

C=O stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.

N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound**
Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Phenolic/Carboxylic O-HStretch, broad3200 - 3600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Carboxylic Acid C=OStretch1700 - 1750
Aromatic C=CStretch1450 - 1600
Nitro N-OAsymmetric Stretch1500 - 1560
Nitro N-OSymmetric Stretch1335 - 1385

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The presence of the aromatic ring, nitro groups, and hydroxyl group in this compound gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and n → π* transitions. shu.ac.uklibretexts.org The nitro groups, being strong chromophores, significantly influence the absorption spectrum. cutm.ac.in The position and intensity of the absorption maxima can be affected by the solvent polarity. shu.ac.uk

Environmental Dynamics and Biodegradation Mechanisms of Dinitrophenol Containing Compounds

Environmental Occurrence and Anthropogenic Release Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitrophenols, are not naturally occurring substances in the environment. cdc.gov Their presence is almost exclusively the result of human activities. nih.govnih.gov These compounds are introduced into various environmental compartments—air, water, and soil—through several anthropogenic pathways.

Major sources of release include:

Industrial Manufacturing: Dinitrophenols are used as intermediates in the synthesis of a wide range of products, such as dyes, photographic developers, explosives, and wood preservatives. cdc.govcdc.gov Effluents from these manufacturing plants can directly discharge DNPs into water bodies. For instance, wastewater from a dye manufacturing facility was found to contain up to 3.2 mg/L of DNP. cdc.gov

Agricultural Use: Historically, certain dinitrophenols like 2,4-Dinitrophenol (B41442) (2,4-DNP), DNOC (4,6-dinitro-o-cresol), and dinoseb were used as pesticides, herbicides, and fungicides. cdc.govresearchgate.net Although many of these uses have been discontinued in countries like the United States, their persistence in some contaminated soils and potential for groundwater contamination remain a concern. cdc.govresearchgate.net

Atmospheric Formation and Deposition: Dinitrophenols can form in the atmosphere through the photochemical reaction of benzene (B151609) with nitrogen oxides (NOx). cdc.govcopernicus.org These reactions are more prevalent in urban areas with high levels of anthropogenic volatile organic compounds (VOCs) and NOx from sources like vehicle exhaust and industrial combustion. nih.govcopernicus.org Once formed in the atmosphere, DNPs can be transported over long distances and deposited onto land and water surfaces through wet and dry deposition, as evidenced by their detection in rain, snow, and fog. cdc.gov

Waste Disposal and Contaminated Sites: Improper handling and disposal of industrial and military waste are significant sources of environmental contamination. nih.gov Dinitrophenols and other nitroaromatics have been identified at numerous hazardous waste sites, including those on the U.S. Environmental Protection Agency's (EPA) National Priorities List. cdc.govnih.gov Leaching from unlined lagoons and landfills can lead to the contamination of soil and groundwater. nih.gov For example, groundwater at a former Superfund site in Minnesota was found to have a 2,4-DNP concentration as high as 30.6 mg/L. cdc.gov

PathwayDescriptionExamples of CompoundsEnvironmental Compartment Affected
Industrial DischargeRelease of untreated or partially treated wastewater from manufacturing facilities. cdc.gov2,4-Dinitrophenol, NitrobenzeneWater
Agricultural RunoffLeaching and surface runoff from soils where DNP-containing pesticides were applied. researchgate.net2,4-Dinitrophenol, Dinoseb, DNOCSoil, Water
Atmospheric FormationPhotochemical reactions between anthropogenic pollutants like benzene and NOx. cdc.govDinitrophenols, NitrophenolsAir
Waste Disposal SitesLeaching from landfills and improper disposal of industrial or military waste. nih.gov2,4-Dinitrophenol, 2,6-Dinitrophenol, 2,4,6-Trinitrotoluene (TNT)Soil, Groundwater
Combustion EmissionsIncomplete combustion of fossil fuels and vehicle exhaust. nih.govcdc.gov2,4-Dinitrophenol, 2,6-DinitrophenolAir

Biotic and Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Once released into the environment, dinitrophenol-containing compounds are subject to various transformation processes that determine their persistence, mobility, and ultimate fate. These processes can be broadly categorized as biotic (mediated by living organisms) and abiotic (physicochemical).

Biodegradation is considered the most significant process for the breakdown of DNPs in soil and water. nih.gov A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to transform or completely mineralize these compounds. nih.govhibiscuspublisher.com

Several bacterial degradation pathways have been identified:

Nitro Group Reduction: Under anaerobic conditions, bacteria can reduce the nitro groups on the aromatic ring to form corresponding amino derivatives, such as 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. nih.govnih.gov

Oxidative Denitrification: Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to replace a nitro group with a hydroxyl group, releasing nitrite. nih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring, forming a Meisenheimer complex. This complex can then rearomatize by eliminating a nitrite ion. nih.govnih.gov This mechanism is observed in the degradation of 2,4-DNP by Rhodococcus imtechensis strain RKJ300. nih.gov

The effectiveness of microbial degradation depends on several factors, including the concentration of the pollutant (high concentrations can be toxic to microorganisms), pH, aeration, and the presence of a suitable microbial population. nih.govhibiscuspublisher.com The potential for using these microorganisms in bioremediation strategies to clean up contaminated sites is an active area of research. hibiscuspublisher.com

MicroorganismCompound DegradedDegradation Pathway/Mechanism
Rhodococcus imtechensis2,4-DinitrophenolHydride-Meisenheimer complex formation. nih.gov
Phanerochaete chrysosporium (fungus)2,4-Dinitrotoluene, 2,4,6-TrinitrotolueneMineralization. nih.gov
Cupriavidus necator JMP1342,6-DinitrophenolDioxygenase-mediated oxidation. nih.gov
Pseudomonas sp.4-Hydroxyphenylacetic acidRing-fission via 2,3-dioxygenase. nih.gov
Acinetobacter sp.4-Hydroxyphenylacetic acidConversion to carbon dioxide, pyruvate, and succinate. nih.gov
Cyanobacterial consortium (A. variabilis, A. cylindrica)2,4-DinitrophenolReduction to 2-amino-4-nitrophenol, followed by further degradation. hibiscuspublisher.com

Photochemical degradation, or photolysis, can contribute to the transformation of dinitrophenols, particularly in sunlit surface waters and the atmosphere. dtic.mil However, the efficiency of this process is highly dependent on the surrounding medium. The photodegradation quantum yield for 2,4-DNP is significantly lower in water compared to organic solvents, suggesting that it is more resistant to solar degradation in aqueous environments like cloud droplets. researchgate.net

The degradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH). rsc.org The UV–H₂O₂ process, an advanced oxidation process, has been shown to effectively degrade a range of nitroaromatic compounds by generating highly reactive •OH radicals. rsc.org

The transport and bioavailability of dinitrophenol-containing compounds in the terrestrial environment are largely governed by their adsorption to soil particles and subsequent leaching potential. nih.gov The mobility of DNPs in soil is influenced by several factors:

Soil Composition: The presence of clay minerals and organic matter increases the adsorption of DNPs. cdc.govnih.gov Specifically, nitroaromatic compounds can form complexes with electron donor groups on mineral surfaces. cdc.gov

Soil pH: Adsorption is generally higher in acidic soils. As the pH increases, dinitrophenols become more ionized (anionic), increasing their water solubility and mobility, which enhances their potential to leach into groundwater. cdc.govnih.gov

Cation Exchange Capacity: The type of exchangeable cations on clay surfaces can influence adsorption, with K+-saturated clays often showing a strong affinity for pesticides. researchgate.net

Due to these factors, the residence time of 2,4-DNP in soil can vary widely, from less than 8 to 120 days. nih.gov In soils with low organic carbon and clay content, and at neutral to alkaline pH, DNPs exhibit low adsorption and are more likely to leach into groundwater. nih.gov

Fate and Transport Modeling of Substituted Phenols and Nitroaromatics

To predict the environmental behavior of contaminants like 3,5-Dinitro-4-hydroxyphenylacetic acid, scientists use fate and transport models. These mathematical models simulate the movement and transformation of chemicals through different environmental compartments (air, water, soil, and biota). epa.gov

Modeling the fate of nitroaromatic compounds requires consideration of a suite of processes, as their relative importance can change depending on the environmental setting. dtic.mil For example, photolysis and volatilization are significant in surface waters but minimal in subsurface soil environments. dtic.mil

Key parameters used in these models include:

Chemical Properties: Aqueous solubility, vapor pressure, Henry's Law constant, and partition coefficients (like the octanol-water partition coefficient, Kow, and the soil organic carbon-water partition coefficient, Koc). epa.gov

Environmental Characteristics: Soil type, organic carbon content, pH, water flow rates, and meteorological data. epa.govnih.gov

Transformation Rates: Data on biodegradation and photolysis half-lives. dtic.mil

These models are crucial tools for risk assessment, helping to estimate potential exposure levels for humans and ecosystems and to understand the long-term consequences of contamination events. epa.govnih.gov For example, modeling was used to predict the transport of nitrobenzene in groundwater following a pollution accident in the Songhua River. nih.gov

Metabolite Profiling in Environmental Systems

Identifying the transformation products, or metabolites, of dinitrophenol-containing compounds is essential for a complete understanding of their environmental fate and potential toxicity. The degradation of these compounds often results in the formation of intermediate products that can be more or less toxic than the parent compound.

In both environmental and biological systems, the primary metabolic pathway for DNPs involves the reduction of the nitro groups. nih.gov Common metabolites identified include:

Aminonitrophenols: The reduction of one nitro group on a dinitrophenol molecule results in the formation of aminonitrophenols. For 2,4-DNP, the major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. nih.gov

Diaminophenols: Subsequent reduction of the second nitro group can lead to the formation of diaminophenols, such as 2,4-diaminophenol. nih.gov

Conjugated Metabolites: In some cases, these primary metabolites can undergo further reactions to form conjugates, such as glucuronide or sulfate conjugates, which have been tentatively identified in biological fluids. epa.gov

Studies on the degradation of related phenylacetic acids have also identified ring-fission products. For instance, the bacterial degradation of 4-hydroxyphenylacetic acid yields metabolites such as 5-carboxymethyl-2-hydroxymuconic acid and 2-hydroxyhepta-2,4-diene-1,7-dioic acid before being broken down into simpler molecules like pyruvate and succinate. nih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying these metabolites in complex environmental samples. epa.govnih.gov

Parent CompoundMetaboliteTransformation Process
2,4-Dinitrophenol (2,4-DNP)2-Amino-4-nitrophenolNitro group reduction. nih.gov
2,4-Dinitrophenol (2,4-DNP)4-Amino-2-nitrophenolNitro group reduction. nih.gov
2,4-Dinitrophenol (2,4-DNP)2,4-DiaminophenolNitro group reduction. nih.gov
4-Hydroxyphenylacetic acid3,4-Dihydroxyphenylacetic acidHydroxylation. nih.gov
3,4-Dihydroxyphenylacetic acid5-Carboxymethyl-2-hydroxymuconic acidRing fission. nih.gov
2,4-Dinitroanisole (DNAN)2,4-Dinitrophenol (2,4-DNP)O-demethylation. nih.gov

Computational Chemistry and Molecular Modeling of 3,5 Dinitro 4 Hydroxyphenylacetic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 3,5-Dinitro-4-hydroxyphenylacetic acid. Methods like DFT, often employing functionals such as B3LYP with basis sets like 6-311G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electron transfer processes. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. niscpr.res.in

For this compound, the presence of electron-withdrawing nitro (-NO₂) groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. Conversely, the electron-donating hydroxyl (-OH) group and the phenyl ring contribute to the HOMO. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. thaiscience.info This analysis is critical for predicting how the molecule might interact with biological targets or participate in redox reactions.

ParameterSignificancePredicted Property for this compound
HOMO Energy Electron-donating capacityModerate; localized on the phenyl ring and hydroxyl group.
LUMO Energy Electron-accepting capacityLow; localized on the nitro groups and aromatic ring. science.gov
HOMO-LUMO Gap (ΔE) Chemical reactivity, kinetic stabilityRelatively small, indicating potential for high reactivity.
Global Electrophilicity (ω) Measure of electrophilic natureHigh, suggesting susceptibility to nucleophilic attack.
Global Nucleophilicity (N) Measure of nucleophilic natureLow to moderate.

This interactive table summarizes the key electronic properties derived from HOMO-LUMO analysis and their implications for the reactivity of this compound.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov Following geometric optimization, frequency calculations are performed to determine the vibrational modes of the molecule. The resulting theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. mdpi.comcyberleninka.ru The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.gov

For this compound, key predicted vibrational frequencies would correspond to the stretching and bending modes of its characteristic functional groups.

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
O-H (hydroxyl) Stretching3500 - 3300
C-H (aromatic) Stretching3100 - 3000
C=O (carboxylic acid) Stretching1720 - 1700
NO₂ (nitro group) Asymmetric Stretching1570 - 1540
NO₂ (nitro group) Symmetric Stretching1360 - 1330
C-N (nitro group) Stretching880 - 850

This interactive table presents the predicted vibrational frequencies for the main functional groups of this compound based on DFT calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ecetoc.org These models are valuable for screening new chemical structures and prioritizing them for further experimental testing. ecetoc.org

QSAR models can be developed to predict the environmental behavior of this compound. ecetoc.org By correlating molecular descriptors (e.g., topological, electronic, constitutional) with experimentally determined environmental parameters for a series of related nitroaromatic compounds, it is possible to estimate the fate of this specific molecule in various environmental compartments. nih.gov Key parameters include water solubility, soil sorption, and biodegradability. For instance, the octanol-water partition coefficient (log Kₒw) is a critical parameter that indicates a chemical's tendency to bioaccumulate. nih.gov

Environmental ParameterSignificancePredictive Approach
Octanol-Water Partition Coefficient (log Kₒw) Bioaccumulation potentialQSPR models based on molecular fragments or topological indices.
Aqueous Solubility (Sₒw) Mobility in aquatic systemsQSPR models correlating with log Kₒw and melting point.
Soil Sorption Coefficient (Kₒc) Mobility in soil and sedimentQSAR models based on electronic and structural descriptors. nih.gov
Biodegradation Rate Persistence in the environmentClassification or regression-based QSAR models using structural fragments.

This interactive table outlines key environmental fate parameters for this compound that can be predicted using QSAR/QSPR models.

QSAR modeling is widely used to predict the biological activities of compounds and to understand the structural features responsible for these activities. researchgate.net For this compound, QSAR models could be constructed to correlate its structural descriptors with activities such as cytotoxicity, antibacterial effects, or enzyme inhibition. nih.gov These models often use a training set of structurally diverse but related nitroaromatic compounds with known biological data. researchgate.net The resulting equations can then be used to predict the activity of new compounds, guiding the design of molecules with enhanced or desired biological profiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com Using classical force fields such as AMBER or CHARMM, MD simulations can model the movement of every atom in this compound, both in isolation and in the presence of solvent molecules like water. nih.gov

A key area of investigation for this molecule would be the conformational space defined by the torsion angle between the phenyl ring and the acetic acid side chain. MD simulations can identify the most stable conformers and the energy barriers between them. nih.gov Furthermore, these simulations can reveal detailed information about how the molecule interacts with its surroundings, particularly the formation and dynamics of hydrogen bonds between its hydroxyl and carboxylic acid groups and surrounding water molecules. This information is vital for understanding its solubility, stability, and how it might interact with a biological receptor site. researchgate.net

Reaction Pathway Exploration and Transition State Analysis using Computational Methods

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to probe experimentally. For this compound, while specific computational studies on its reaction pathways are not extensively documented in publicly available literature, we can infer potential reactive avenues and the methodologies to study them based on computational analyses of structurally related nitrophenolic and phenylacetic acid compounds. Such studies typically employ quantum chemical methods like Density Functional Theory (DFT) to map out potential energy surfaces, identify intermediates, and locate transition states that govern the kinetics and thermodynamics of a reaction.

The exploration of reaction pathways for a molecule like this compound would likely focus on several key areas of reactivity: reactions involving the nitro groups, the phenolic hydroxyl group, the carboxylic acid moiety, and the aromatic ring itself. Computational methods are instrumental in elucidating the mechanisms of, for example, degradation pathways under advanced oxidation processes (AOPs), which are relevant for many aromatic pollutants. bohrium.com

A hypothetical computational investigation into the reaction pathways of this compound would begin with the optimization of the ground state geometry of the molecule. Following this, various reaction coordinates would be explored. For instance, in the context of atmospheric or aqueous degradation, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many phenolic compounds. Computational studies on similar molecules have shown that •OH can attack the aromatic ring or abstract a hydrogen atom from the hydroxyl or carboxylic acid groups. researchgate.net

Transition state theory is a cornerstone of these computational investigations. github.io A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path between reactants and products. github.io Locating these transition states is crucial for determining the activation energy and, consequently, the rate of a reaction. Computational methods, such as quasi-Newton algorithms, are employed to find these saddle points. github.io

For this compound, a plausible degradation pathway initiated by a hydroxyl radical could involve the addition of •OH to the aromatic ring. DFT calculations would be used to model the potential energy surface of this addition at different positions on the ring. The relative energies of the resulting radical adducts would indicate the most favorable sites of attack. Each of these addition reactions would proceed through a specific transition state, the structure and energy of which would be determined computationally.

Another potential reaction pathway is the hydrogen abstraction from the phenolic hydroxyl group. This would lead to the formation of a phenoxy radical. The transition state for this process would be characterized by an elongated O-H bond and the partial formation of a water molecule. The activation energy for this step could then be compared with the activation energies for •OH addition to the ring to determine the dominant initial reaction step.

To illustrate the kind of data generated from such a computational study, the table below presents hypothetical relative energies for key species in a proposed reaction pathway. These values are representative of what would be calculated using a DFT method like B3LYP with a suitable basis set.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + •OH0.0
TS1Transition state for •OH addition to C2+8.5
INT1Intermediate from •OH addition to C2-5.2
TS2Transition state for H-abstraction from OH+6.1
INT2Phenoxy radical intermediate-2.8

TS denotes a transition state, and INT denotes an intermediate.

Further steps in the reaction pathway, such as the opening of the aromatic ring or the loss of the nitro groups, would also be investigated computationally. For each proposed elementary step, the corresponding transition state would be located, and its structure analyzed to confirm that it connects the intended reactant and product. Vibrational frequency calculations are essential at this stage to characterize the stationary points on the potential energy surface. A true minimum (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The table below outlines the key parameters that would be calculated in a comprehensive transition state analysis for a hypothetical reaction step.

ParameterDescriptionExample Value
Activation Energy (ΔE)The energy difference between the transition state and the reactants.15.2 kcal/mol
Reaction Energy (ΔErxn)The energy difference between the products and the reactants.-25.7 kcal/mol
Imaginary FrequencyThe single imaginary vibrational frequency of the transition state.-450 cm-1
Key Bond Distances in TSThe lengths of bonds that are breaking or forming in the transition state.C-O: 1.85 Å, O-H: 1.20 Å

By piecing together the sequence of elementary steps with the lowest activation barriers, a complete picture of the most probable reaction mechanism can be constructed. This computational approach allows for a detailed, molecular-level understanding of the reaction dynamics of this compound, guiding further experimental work and providing insights into its environmental fate and potential transformation products.

Mechanistic Investigations of Biological and Biochemical Interactions of Substituted Dinitrophenols

Molecular Mechanisms of Oxidative Phosphorylation Uncoupling by Dinitrophenol Derivatives

Substituted dinitrophenols are classic uncouplers of oxidative phosphorylation. wikipedia.org This activity is central to their biological effects and stems from their ability to disrupt the tightly controlled process of ATP synthesis in mitochondria.

The primary mechanism by which dinitrophenol derivatives uncouple oxidative phosphorylation is through their action as protonophores—lipid-soluble weak acids that transport protons across the inner mitochondrial membrane. nih.gov This process bypasses the F0-F1 ATP synthase complex, effectively disconnecting electron transport from ATP production. wikipedia.orgnih.gov

The process unfolds in a cyclical manner:

Protonation: In the acidic intermembrane space, the anionic form of the dinitrophenol derivative picks up a proton.

Diffusion: The now neutral, protonated molecule diffuses across the lipid-rich inner mitochondrial membrane.

Deprotonation: Upon reaching the alkaline mitochondrial matrix, the molecule releases its proton.

Return: The resulting anion, stabilized by the delocalization of its negative charge through the electron-withdrawing nitro groups, is able to move back across the membrane to the intermembrane space to repeat the cycle. nih.govresearchgate.net

This shuttling of protons dissipates the proton motive force (Δp), which is the electrochemical gradient generated by the electron transport chain. nih.gov The proton motive force is the primary driver of ATP synthesis. nih.gov By collapsing this gradient, 3,5-Dinitro-4-hydroxyphenylacetic acid and related compounds inhibit the synthesis of ATP. wikipedia.org The key characteristics of these classical uncouplers include a bulky hydrophobic moiety, an acid-dissociable group, and a strong electron-withdrawing group, all of which are present in the structure of this compound. nih.gov

Table 1: Comparison of Classical Uncoupling Agents This table provides a comparison of this compound with other well-known classical uncouplers of oxidative phosphorylation.

Compound NameAbbreviationKey Structural Features
This compound-Dinitrophenol core with a carboxymethyl group
2,4-Dinitrophenol (B41442)DNPDinitrophenol core
Carbonyl cyanide m-chlorophenyl hydrazoneCCCPCyanide and phenylhydrazone groups
Carbonyl cyanide-p-trifluoromethoxyphenyl hydrazoneFCCPCyanide and phenylhydrazone groups
3,5-di-t-butyl-4-hydroxybenzylidenemalononitrileSF 6847Hindered phenol (B47542) with malononitrile (B47326) group

The uncoupling of oxidative phosphorylation has profound effects on cellular metabolism. Although ATP synthesis is inhibited, the electron transport chain continues to function and may even accelerate. wikipedia.org In an attempt to re-establish the proton gradient being constantly dissipated by the protonophore, the rate of electron transport increases, leading to a higher rate of oxygen consumption. wikipedia.org This stimulation of cellular respiration in the absence of ATP production generates heat. researchgate.net

Enzymatic Biotransformations and Detoxification Pathways

The metabolic fate of dinitrophenol derivatives involves several enzymatic pathways aimed at detoxification and elimination. These transformations primarily involve the modification of the nitro groups and the aromatic ring.

A primary route for the biotransformation of aromatic nitro compounds is the reduction of the nitro groups. wikipedia.org This process is often carried out by nitroreductases. In the case of the related compound 2,4-DNP, metabolism proceeds through the sequential reduction of its nitro groups to form metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and subsequently, 2,4-diaminophenol. nih.gov

It is plausible that this compound undergoes a similar metabolic pathway, yielding corresponding amino-substituted derivatives. Various chemical methods exist for the selective reduction of aromatic nitro groups to amines, including the use of reagents like hydroiodic acid or systems like zinc powder with ammonium (B1175870) chloride, which can achieve this conversion in the presence of other functional groups like phenols and carboxylic acids. wikipedia.orgniscpr.res.innih.gov

Table 2: Potential Metabolites of this compound via Nitroreduction This table outlines the likely sequential reduction products of this compound based on established metabolic pathways for other dinitrophenols.

Parent CompoundPutative Metabolite 1 (Mono-amino)Putative Metabolite 2 (Di-amino)
This compound3-Amino-5-nitro-4-hydroxyphenylacetic acid3,5-Diamino-4-hydroxyphenylacetic acid

The metabolism of phenolic compounds can also involve hydroxylation, a reaction typically catalyzed by monooxygenase enzymes. For instance, 4-hydroxyphenylacetic acid (4-HPA) can be hydroxylated to form homogentisic acid by the enzyme 4-hydroxyphenylacetate (B1229458) 1-monooxygenase in some organisms. nih.gov This suggests that the aromatic ring of this compound could potentially be a substrate for similar enzyme systems, although the presence of two electron-withdrawing nitro groups might influence the reaction.

Furthermore, the core structure of 4-HPA is a metabolite derived from the microbial degradation of dietary polyphenols and is involved in activating phase II and antioxidant enzymes. nih.govmedchemexpress.com This involves enzyme systems like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) that conjugate the molecule to enhance its water solubility and facilitate excretion. nih.gov It is possible that this compound or its reduced metabolites could also be substrates for these phase II conjugation enzymes.

Interactions with Biological Macromolecules and Signaling Pathways

The physicochemical properties of this compound allow for potential interactions with various biological macromolecules, which can be a combination of hydrophobic and electrostatic interactions. nih.gov Such interactions are critical for understanding the broader biological activity of the compound beyond its effects on mitochondria.

Binding events between small molecules and macromolecules like proteins or nucleic acids are fundamental to the regulation of virtually all biological processes. nih.gov The interaction of flavonoids, which share a phenolic structure, with DNA has been a subject of study. researchgate.net While specific studies on the interaction of this compound with macromolecules are not widely available, its structural components suggest a potential for such interactions. The phenolic ring could engage in hydrophobic or pi-stacking interactions with amino acid residues in proteins, potentially altering their conformation and function.

Moreover, related phenolic acids have been shown to influence cellular signaling pathways. For example, 4-hydroxyphenylacetic acid has been found to regulate autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov It also induces the expression of Nrf2, a key transcription factor in the antioxidant response. medchemexpress.com These findings suggest that dinitrophenol derivatives, including this compound, might exert effects beyond mitochondrial uncoupling by modulating key cellular signaling cascades.

Comparative Analysis of Isomeric Dinitrophenols in Biochemical Systems

The biological and biochemical effects of dinitrophenols (DNPs) are intrinsically linked to the position of the nitro groups on the phenol ring. This substitution pattern dictates the physicochemical properties of each isomer, which in turn influences their interaction with mitochondrial membranes and their potency as uncoupling agents of oxidative phosphorylation. While 2,4-dinitrophenol (2,4-DNP) is the most extensively studied isomer, a comparative analysis of the six positional isomers reveals significant differences in their biochemical activities.

The primary mechanism of action for dinitrophenols is the uncoupling of the electron transport chain from ATP synthesis. cdc.gov These lipophilic weak acids shuttle protons across the inner mitochondrial membrane, dissipating the proton-motive force that is essential for the production of ATP by ATP synthase. wikipedia.orgquora.com This uncoupling leads to an increase in the basal metabolic rate as the body attempts to compensate for the reduced efficiency of energy production, with the excess energy being released as heat. cdc.gov

Very limited data suggest that the potency of DNP isomers in increasing the basal metabolic rate varies. Isomers such as 2,6-DNP, 3,4-DNP, and 3,5-DNP are thought to have a potential to increase the basal metabolic rate that is equivalent to that of 2,4-DNP. cdc.gov In contrast, 2,3-DNP and 2,5-DNP appear to have a lower potential for this effect. cdc.gov This suggests that the arrangement of the nitro groups is critical for the molecule's ability to interact with and transport protons across the mitochondrial membrane.

The table below summarizes the comparative potential of dinitrophenol isomers to increase the basal metabolic rate.

Table 1: Comparative Potential of Dinitrophenol Isomers to Increase Basal Metabolic Rate

Isomer Potential to Increase Basal Metabolic Rate (relative to 2,4-DNP)
2,3-Dinitrophenol Lower
2,4-Dinitrophenol Reference
2,5-Dinitrophenol Lower
2,6-Dinitrophenol Equivalent
3,4-Dinitrophenol Equivalent
3,5-Dinitrophenol Equivalent

Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profile for Dinitrophenols. cdc.gov

Further research into the structure-activity relationships of dinitrophenol derivatives is necessary to fully elucidate the comparative biochemical interactions of compounds like this compound.

Emerging Research Directions and Future Perspectives on 3,5 Dinitro 4 Hydroxyphenylacetic Acid

Development of Novel Synthetic Strategies for Complex Nitroaromatic Structures

The synthesis of highly functionalized nitroaromatic compounds like 3,5-Dinitro-4-hydroxyphenylacetic acid presents significant challenges due to the strong electron-withdrawing nature of nitro groups and the potential for unwanted side reactions. asm.orgnih.gov Future research will focus on developing more efficient, selective, and safer synthetic methodologies.

Key strategies in this area include:

Advanced Nitration Techniques : Traditional synthesis of nitroaromatics relies on electrophilic substitution using mixed acids (sulfuric and nitric acid) to generate nitronium ions (NO₂+). nih.gov Future work will likely explore milder and more regioselective nitrating agents to avoid harsh conditions and the formation of isomeric byproducts. mdpi-res.com The "Kyodai" nitration method, which uses nitrogen dioxide (NO₂) and ozone (O₃), is an example of a more efficient reaction that can proceed at low temperatures. mdpi-res.com

Functional Group Interconversion : Rather than direct nitration, strategies involving the oxidation of arylamines or heteroarylamines offer an alternative route, though this approach has seen less practical application compared to nitration. scielo.br

Multi-component Reactions : Innovative approaches such as three-component ring transformations (TCRT) are emerging for the synthesis of complex nitrogen-containing aromatic structures. For instance, the use of dinitropyridone as a starting material allows for the construction of functionalized nitroanilines under mild conditions, a strategy that could be adapted for creating complex phenylacetic acid derivatives. mdpi.com

Flow Chemistry : Continuous-flow systems offer enhanced safety and control over highly exothermic nitration reactions. Integrating these systems with novel catalysts, such as rhenium-based nanocomposites, could pave the way for the sustainable production of complex nitroaromatics and their derivatives, like aromatic amines. mdpi.com

Synthetic StrategyDescriptionPotential AdvantagesReference
Advanced Nitration (e.g., Kyodai Method)Use of alternative nitrating agents like NO₂ and O₃.Higher efficiency, proceeds at lower temperatures, avoids harsh acids. mdpi-res.com
Three-Component Ring Transformations (TCRT)Combining multiple reactants in a single step to build complex cyclic structures.High atom economy, mild reaction conditions, ability to create diverse compound libraries. mdpi.com
Oxidation of ArylaminesConversion of an amino group on an aromatic ring to a nitro group.Alternative pathway to direct nitration, potentially offering different selectivity. scielo.br
Continuous-Flow SynthesisPerforming reactions in a continuously flowing stream rather than a batch.Improved safety for exothermic reactions, better process control, and scalability. mdpi.com

Advanced Analytical Methodologies for Ultra-Trace Detection in Complex Matrices

Detecting and quantifying this compound at trace levels in complex environmental and biological samples is crucial for toxicological studies and environmental monitoring. Research is moving towards highly sensitive and selective analytical techniques capable of operating at the parts-per-trillion (ppt) level and below.

Future directions in analytical methodologies include:

Chromatography-Mass Spectrometry : Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive detection of aromatic acids in complex biological fluids like human serum. nih.govmdpi.com Its high resolution and sensitivity allow for the quantification of analytes at nanomolar concentrations, making it ideal for metabolic and toxicological studies. Gas chromatography coupled with an electron capture detector (GC-ECD) is also highly effective for detecting nitroaromatic compounds in environmental samples like soil, with detection limits in the low microgram-per-kilogram range. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is an emerging technique for ultra-trace detection. By using engineered two-dimensional nanoparticle cluster arrays (NCAs), it has been possible to detect 2,4-dinitrotoluene (DNT) vapor at concentrations as low as 10 ppt. nih.gov This method's high sensitivity and selectivity, combined with a fast response time, make it a promising platform for real-time monitoring of nitroaromatic contaminants. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC combined with specific colorimetric detection methods offers a selective and cost-effective approach for screening biomarkers in biological samples, such as urine. nih.gov This method can be optimized for both visual inspection and quantitative analysis through image and spectroscopic techniques. nih.gov

MethodologyPrincipleApplication MatrixReported SensitivityReference
UPLC-MS/MSHigh-resolution liquid chromatographic separation followed by mass spectrometric detection.Biological fluids (e.g., serum)Lower limits of quantitation from 0.02 to 0.25 μmol/L. nih.govmdpi.com
GC-ECDGas chromatographic separation with a detector highly sensitive to electron-withdrawing groups.Environmental samples (e.g., soil)Method detection limits of ~1 µg/kg for dinitroaromatics. nih.gov
SERS on NCAsRaman signal enhancement of molecules adsorbed on plasmonic nanoparticle arrays.Gas/VaporDetection of DNT vapor at ≥10 parts-per-trillion (ppt). nih.gov
HPTLC-ColorimetricChromatographic separation on a planar surface followed by a chemical reaction for visualization.Biological fluids (e.g., urine)Limit of detection ≤ 0.8 mg/L. nih.gov

Integration of Computational and Experimental Approaches for Comprehensive Understanding

Combining computational chemistry with experimental validation provides a powerful synergy for understanding the fundamental properties of complex molecules. This integrated approach can predict reactivity, degradation pathways, and spectroscopic signatures, reducing the need for extensive and hazardous laboratory work. nih.govresearchgate.net

Future research will increasingly rely on this dual approach:

Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to calculate molecular structures, energies, and electronic properties (e.g., HOMO/LUMO orbitals). nih.gov These calculations help predict the most likely sites for chemical attack (nucleophilic or electrophilic), bond dissociation energies, and reaction mechanisms. researchgate.net

Predictive Relationships : Quantitative Structural Property Relationships (QSPR) and Quantitative Structural Activity Relationships (QSAR) can be developed to correlate molecular structure with physical properties and biological activity. nih.gov This allows for the rapid screening of related nitroaromatic compounds for potential toxicity or degradability.

Experimental Verification : The predictions from computational models must be validated through experimental methods. Spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) are used to identify reaction intermediates and final products, confirming the predicted degradation pathways. nih.gov Kinetic studies can validate the calculated activation energies for different reactions. researchgate.net

ApproachRole and TechniquesInformation GainedReference
Computational Density Functional Theory (DFT), QSAR/QSPR modeling.Molecular structure, electronic properties, reaction energies, prediction of toxicity and reactivity. nih.gov
Experimental Spectroscopy (NMR, IR, MS), kinetic analysis, electrochemical cells.Verification of molecular structure, identification of reaction intermediates and products, measurement of reaction rates. nih.govresearchgate.net

Exploration of Environmental Remediation Technologies for Nitroaromatic Contaminants

Nitroaromatic compounds are significant environmental pollutants due to their toxicity and resistance to degradation. asm.org Research into effective and sustainable remediation technologies is a critical area of focus, with bioremediation emerging as a promising and cost-effective alternative to traditional physical and chemical methods. ijeab.comslideshare.net

Emerging remediation strategies applicable to this compound include:

Microbial Degradation : Many microorganisms have evolved pathways to break down nitroaromatic compounds. asm.org

Anaerobic Bioremediation : Under anaerobic conditions, bacteria often reduce the nitro groups to the corresponding amines via nitroso and hydroxylamino intermediates. nih.gov Some bacteria, like Desulfovibrio and Clostridium species, can utilize nitroaromatics as a nitrogen source. nih.gov

Aerobic Bioremediation : Aerobic bacteria can mineralize nitroaromatic compounds, using them as carbon, nitrogen, and energy sources. slideshare.net Degradation can proceed through several mechanisms, including the removal of the nitro group as nitrite via the formation of a hydride-Meisenheimer complex, or through oxidative pathways involving monooxygenase and dioxygenase enzymes. nih.gov

Fungal Remediation : Certain fungi, such as the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to mineralize highly substituted nitroaromatics like 2,4-dinitrotoluene and 2,4,6-trinitrotoluene (TNT). nih.govcambridge.org

Phytoremediation : This approach uses plants to remove, contain, or degrade contaminants in soil and water. ijeab.com Engineering plants to express bacterial enzymes involved in nitroaromatic degradation is a futuristic strategy to enhance their remediation capabilities. nih.gov

Remediation TechnologyKey Organisms/SystemsMechanism of ActionReference
Anaerobic Microbial DegradationDesulfovibrio spp., Clostridium spp.Reductive pathway: Nitro groups are reduced to amines. nih.gov
Aerobic Microbial DegradationRhodococcus spp., Pseudomonas spp.Oxidative pathways (monooxygenases, dioxygenases) or reductive elimination of nitrite. slideshare.netnih.gov
Fungal RemediationPhanerochaete chrysosporiumExtensive degradation and mineralization of complex nitroaromatics. nih.govcambridge.org
PhytoremediationVarious plants (potentially enhanced by genetic engineering).Uptake, transformation, and degradation of contaminants by plants and associated microbes. ijeab.comnih.gov

Investigation of Untapped Biochemical Pathways Involving Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) is a naturally occurring compound found in many organisms, where it functions as a plant hormone and a metabolic intermediate. wikipedia.org Understanding the biochemical pathways of the parent PAA molecule provides a foundation for exploring how a dinitrated and hydroxylated derivative might be metabolized.

Future research should investigate:

Influence of Nitro Groups on PAA Metabolism : In bacteria, PAA is degraded through a specific pathway involving a series of "Paa" enzymes that activate the acid to its CoA-thioester and subsequently open the aromatic ring. nih.gov The presence of two electron-withdrawing nitro groups and a hydroxyl group on this compound could radically alter this metabolic route. The compound may first be a substrate for nitroreductases (as seen in remediation pathways) to form amino derivatives before the phenylacetic acid backbone is processed.

Conjugation Pathways : In plants and humans, PAA is often detoxified or regulated by conjugation. Plants can form conjugates with amino acids (e.g., PAA-aspartate, PAA-glutamate) and glucose. biorxiv.org In humans, PAA is converted to phenylacetyl-CoA, which then reacts with glutamine to form phenylacetylglutamine for excretion. smpdb.ca Research could explore whether this compound or its reduced metabolites can enter these conjugation pathways.

Biosynthesis and Signaling : PAA is synthesized from phenylalanine and acts as an auxin, a class of plant growth regulators. biorxiv.orgresearchgate.net While it is unlikely that the dinitrated form is a natural product, investigating its potential interaction with auxin signaling pathways could reveal novel biological activities or inhibitory effects.

Organism GroupKnown PAA PathwayKey Enzymes/MetabolitesPotential Influence of Dinitro-substitutionReference
BacteriaPAA Catabolic PathwayPaaK (Phenylacetate-CoA ligase), PaaABCDE (epoxidase), PaaG (isomerase).Pathway may be blocked or preceded by nitro group reduction via nitroreductases. nih.gov
HumansDetoxification via ConjugationAcyl-coenzyme A synthetase, Glycine N-acyltransferase. Metabolite: Phenylacetylglutamine.The compound may be a poor substrate for synthetases or could be metabolized by other detoxification systems (e.g., cytochrome P450). smpdb.ca
PlantsAuxin Metabolism and ConjugationUGT84B1 (glucosyltransferase). Metabolites: PAA-glucose, PAA-amino acid conjugates.Potential to interfere with auxin homeostasis or be processed by different conjugating enzymes. biorxiv.org

Q & A

Basic: What are the standard protocols for synthesizing 3,5-Dinitro-4-hydroxyphenylacetic acid, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves nitration of 4-hydroxyphenylacetic acid. A two-step nitration process using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) is common to achieve regioselectivity at the 3,5-positions . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity validation requires HPLC (C18 column, 0.1% phosphoric acid/acetonitrile mobile phase, UV detection at 254 nm) alongside NMR (¹H/¹³C) to confirm structure and rule out byproducts like 3-nitro or 5-nitro derivatives .

Basic: Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Methodological Answer:
For structural confirmation:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals (δ 8.2–8.5 ppm for nitro-substituted protons) and a carboxylic acid peak (δ 12–13 ppm) .
  • Mass spectrometry (MS) : ESI-MS in negative ion mode typically reveals [M-H]⁻ ions at m/z 256.
    For quantification in biological matrices, HPLC coupled with UV/Vis or electrochemical detection is preferred. Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (70:30 v/v), retention time ~8.5 minutes .

Advanced: How can researchers address conflicting solubility data for this compound in different solvents?

Methodological Answer:
Discrepancies in solubility often arise from pH-dependent ionization (pKa ~2.5 for carboxylic acid). To resolve contradictions:

Solvent screening : Test solubility in buffered solutions (pH 1–7) and polar aprotic solvents (DMSO, DMF).

Thermodynamic studies : Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .

Documentation : Report solvent purity, temperature (±0.1°C), and equilibration time (≥24 hrs) to ensure reproducibility .

Advanced: What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

Methodological Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and oxidative/reductive environments:

Hydrolytic stability : Incubate in phosphate buffer (pH 7.4) and monitor degradation via HPLC at 0, 24, 48 hrs.

Redox stability : Expose to glutathione (5 mM) or H₂O₂ (1 mM) to assess nitro-group reduction or oxidation .

Light sensitivity : Conduct parallel experiments under UV-vis light (300–400 nm) to detect photodegradation products .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across in vitro assays?

Methodological Answer:
Contradictions may stem from:

  • Impurity interference : Validate compound purity (>98% via HPLC) before assays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum-free media (to avoid protein binding), and control for nitroreductase activity in cellular models .
  • Dose-response validation : Use multiple concentrations (1–100 µM) and confirm results with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

Basic: What are the primary research applications of this compound in pharmacological studies?

Methodological Answer:
Key applications include:

  • Enzyme inhibition : Test against tyrosine phosphatases or nitroreductases using kinetic assays (e.g., NADH oxidation monitoring at 340 nm) .
  • Antioxidant profiling : Measure radical scavenging (DPPH/ABTS assays) with IC₅₀ calculations .
  • Prodrug development : Evaluate nitro-group reduction to amine derivatives in hypoxic tumor models .

Advanced: What strategies mitigate challenges in regioselective nitration during synthesis of this compound?

Methodological Answer:
Regioselectivity challenges arise from competing nitration at ortho/meta positions. Mitigation strategies:

Directed nitration : Protect the hydroxyl group with acetyl chloride before nitration, then deprotect .

Low-temperature control : Maintain reaction below 5°C to favor 3,5-substitution over kinetic byproducts.

Computational modeling : Use DFT calculations to predict nitration sites and optimize reaction conditions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitro-4-hydroxyphenylacetic acid
Reactant of Route 2
3,5-Dinitro-4-hydroxyphenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.